Tert-butyl(imino)methyl-lambda6-sulfanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-imino-methyl-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-5(2,3)8(4,6)7/h6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUMQDAODKLMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=N)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1085526-21-1 | |
| Record name | tert-butyl(imino)methyl-lambda6-sulfanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis of Enantiopure Tert Butyl Methyl Sulfoxide:a Robust Method for Obtaining Enantiopure Tert Butyl Sulfoxides Starts from the Catalytic Asymmetric Oxidation Ofdi Tert Butyl Disulfide. Using a Chiral Catalyst System, Such As One Based on Vanadium Oxo Acetylacetonate Vo Acac ₂ and a Chiral Schiff Base Ligand, with Hydrogen Peroxide As the Oxidant, Produces Enantiomerically Enrichedtert Butyl Tert Butanethiosulfinate.acs.org
This chiral thiosulfinate is a versatile intermediate. It can react stereospecifically with organometallic reagents. For example, treatment with methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi) results in the nucleophilic displacement of the tert-butyl thiolate group to yield enantiopure (R)- or (S)-tert-butyl methyl sulfoxide (B87167) with inversion of configuration at the sulfur atom. acs.org
Stereospecific Imination:with the Enantiopure Tert Butyl Methyl Sulfoxide in Hand, the Imination Reaction is Carried Out. As Established, Both the Hypervalent Iodine Mediated and the Rhodium Catalyzed Imination Reactions Proceed with High Stereospecificity, Retaining the Configuration of the Chiral Sulfur Center.nih.govnih.gov
Therefore, subjecting enantiopure (S)-tert-butyl methyl sulfoxide (B87167) to the standard PhI(OAc)₂/ammonium carbamate (B1207046) conditions in methanol (B129727) will yield the corresponding (S)-tert-butyl(imino)methyl-lambda6-sulfanone. This strategy provides a reliable and predictable pathway to access chiral, non-racemic sulfoximines.
Advanced Spectroscopic and Structural Characterization of Tert Butyl Imino Methyl Lambda6 Sulfanone
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination
A thorough review of the scientific literature did not yield any published single-crystal X-ray diffraction data for Tert-butyl(imino)methyl-lambda6-sulfanone. Therefore, detailed information regarding its solid-state molecular architecture, including bond lengths, bond angles, and crystal packing, is not available at present.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the connectivity and dynamics of molecules in solution. For this compound, both ¹H and ¹³C NMR data have been reported, providing insight into its molecular structure. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃).
The ¹H NMR spectrum shows a singlet for the three equivalent methyl groups of the tert-butyl moiety and another singlet for the S-methyl group. A broad singlet is also observed for the proton attached to the imino nitrogen.
The ¹³C NMR spectrum, recorded with complete proton decoupling, reveals three distinct carbon environments. These correspond to the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the S-methyl carbon.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.87 | s | 3H | S-CH₃ |
| 2.25 | bs | 1H | NH |
| 1.45 | s | 9H | C(CH₃)₃ |
s = singlet, bs = broad singlet
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 60.3 | C (CH₃)₃ |
| 36.3 | S-C H₃ |
Vibrational Spectroscopy (Infrared and Raman) for Bonding and Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the bonding and functional groups within a molecule. The Fourier-transform infrared (FT-IR) spectrum for this compound has been documented.
The spectrum displays a characteristic absorption band for the N-H stretch of the imino group. Other significant peaks correspond to the various C-H stretching and bending vibrations of the tert-butyl and methyl groups, as well as vibrations associated with the sulfoximine (B86345) core. Specific Raman spectroscopic data for this compound were not found in the reviewed literature.
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3297 | N-H stretch |
| 1189 | S=O stretch (indicative) |
| 1083 | C-N stretch (indicative) |
| 1026 | S-C stretch (indicative) |
| 990 | C-H bend |
| 932 | C-H bend |
High-Resolution Mass Spectrometry for Molecular Connectivity and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound and studying its fragmentation pathways. This compound has been analyzed using HRMS with an electrospray ionization (ESI) source coupled to a quadrupole time-of-flight (QTOF) mass analyzer.
The analysis in positive ion mode detected the sodiated molecule [M+Na]⁺. The measured mass-to-charge ratio (m/z) was in excellent agreement with the calculated value for the molecular formula C₅H₁₃NOSNa, thus confirming the elemental composition of the molecule.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z for [C₅H₁₃NONaS]⁺ | Found m/z |
|---|
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing
A search of the available scientific literature did not uncover any specific experimental data on the electronic absorption (UV-Vis) or emission (fluorescence) properties of this compound. Consequently, information regarding its electronic transitions and photophysical properties is not available.
Elemental Analysis as a Methodological Approach to Purity and Composition Verification
While High-Resolution Mass Spectrometry provides strong evidence for the molecular formula, specific data from classical elemental analysis (e.g., combustion analysis) for this compound were not reported in the reviewed literature. This technique would provide the weight percentages of carbon, hydrogen, nitrogen, and sulfur, serving as an orthogonal method for verifying the compound's purity and elemental composition.
Chemical Reactivity and Transformation Pathways of Tert Butyl Imino Methyl Lambda6 Sulfanone
Electrophilic Reaction Pathways of the Iminosulfurane Moiety
The iminosulfurane or sulfoximine (B86345) moiety, particularly the nitrogen atom, is a key site for electrophilic reactions. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily reacting with a wide range of electrophiles. This process, known as N-functionalization, is one of the most extensively studied areas of sulfoximine chemistry. scilit.comnih.gov
Key electrophilic pathways include:
N-Arylation: The nitrogen atom can be arylated using transition-metal catalysis. Copper- and palladium-catalyzed cross-coupling reactions with aryl halides are common methods. acs.orgorganic-chemistry.org More recently, dual nickel photocatalysis has emerged as a mild and efficient strategy for N-arylation with bromoarenes, tolerating a broad scope of functional groups. acs.org
N-Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, proceeds readily to form N-acylsulfoximines. scilit.com
N-Alkynylation: Copper-catalyzed cross-coupling with bromoacetylenes provides N-alkynylated sulfoximines, which are versatile intermediates for further transformations. researchgate.net
N-Sulfenylation and N-Phosphorylation: The N-H bond can react with various sulfur and phosphorus electrophiles. For instance, reactions with disulfides or other sulfur sources can form N-sulfenyl sulfoximines. researchgate.net Similarly, N-phosphorylation can be achieved using iodine or copper catalysis with reagents like diethyl phosphite. rsc.org
These N-functionalization reactions are crucial as they allow for the modification of the sulfoximine's properties, enhancing its utility in medicinal chemistry and as a chiral ligand or auxiliary. chemrxiv.orgscilit.com
Nucleophilic Reactivity and Addition Mechanisms
In the context of sulfoximines:
The sulfur(VI) center is electrophilic and can, in principle, be attacked by strong nucleophiles, although this is less common than reactions at the nitrogen or alpha-carbon.
More significantly, N-functionalized sulfoximines can undergo nucleophilic additions. For example, N-alkynylated sulfoximines react with nucleophiles like benzoic acids (hydroacyloxylation) and sulfonamides (hydroamination) at the triple bond without the need for a catalyst. acs.org
The protons on the carbon atom alpha to the sulfur are acidic, with pKa values influenced by the N-substituent. whiterose.ac.uk Deprotonation with a strong base (like an organolithium reagent) generates a carbanion, which is a potent nucleophile that can subsequently add to various electrophiles. whiterose.ac.ukresearchgate.net
The nucleophilic character of the alpha-carbon carbanion is a powerful tool for forming new carbon-carbon bonds, enabling the synthesis of more complex substituted sulfoximines.
Pericyclic Reactions Involving the Lambda-Sulfur(VI) Imino System
Sulfoximines and their derivatives can participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. These reactions are valuable for constructing complex cyclic and heterocyclic structures.
Examples of pericyclic reactions involving sulfoximine systems include:
[2+2] Cycloadditions: N-alkynylated sulfoximines have been shown to undergo thermally driven [2+2] cycloaddition reactions with α,β-unsaturated carbonyl compounds, yielding stable cyclobutene (B1205218) derivatives. researchgate.net
Annulation Reactions: Transition metal-catalyzed annulation reactions are used to synthesize cyclic sulfoximines. For example, Rh(III)-catalyzed [4+2] annulative coupling of diaryl sulfoximines with acyl diazo compounds produces chiral-at-sulfur 1,2-benzothiazines. nih.gov Similarly, Ru(II)-catalyzed asymmetric [4+3] annulation with α,β-unsaturated ketones can generate seven-membered 1,2-benzothiazepine 1-oxides. nih.gov
Sigmatropic Rearrangements: Photochemical reactions can lead to rearrangements. A visible light-mediated ring expansion of cyclic N-sulfenyl sulfoximines with aryl diazoacetates proceeds through the formation of a sulfur ylide intermediate followed by a scilit.comresearchgate.net-sigmatropic rearrangement to form larger six-membered heterocycles. chinesechemsoc.org
| Pericyclic Reaction Type | Reactants | Key Features | Product Type |
|---|---|---|---|
| [2+2] Cycloaddition | N-Alkynylated Sulfoximine + α,β-Unsaturated Carbonyl | Thermally driven, catalyst-free | Cyclobutene Derivatives |
| [4+2] Annulation | Diaryl Sulfoximine + Acyl Diazo Compound | Rh(III)-catalyzed, enantioselective | 1,2-Benzothiazines |
| [4+3] Annulation | Sulfoximine + α,β-Unsaturated Ketone | Ru(II)-catalyzed, asymmetric | 1,2-Benzothiazepine 1-Oxides |
| scilit.comresearchgate.net-Sigmatropic Rearrangement | Cyclic N-Sulfenyl Sulfoximine + Aryl Diazoacetate | Visible light-mediated | Ring-Expanded Heterocycles |
Oxidative and Reductive Transformation Studies
The sulfur atom in a sulfoximine is at a high oxidation state (VI), but the moiety can still undergo redox transformations. Understanding these pathways is crucial, particularly in pharmaceutical applications where metabolic degradation is a concern. rsc.orgresearchgate.net
Oxidative Pathways: The sulfoximine group itself is generally stable towards further oxidation under typical conditions. However, other parts of the molecule can be oxidized. For instance, in N-sulfenyl sulfoximines, the external sulfide (B99878) moiety can be selectively oxidized to a sulfone. researchgate.netchinesechemsoc.org The oxidation of methionine from a sulfide to a sulfoxide (B87167) and then a sulfone provides a biological parallel for the oxidation of sulfur centers. nih.gov Oxidizing agents like tert-butyl hydroperoxide (TBHP) are commonly used for various organic oxidations. organic-chemistry.org
Reductive Pathways: Reduction of the sulfoximine group typically leads to cleavage of the sulfur-nitrogen or sulfur-oxygen bonds.
Reduction to Sulfilimines: Cleavage of the S=O bond while retaining the S=N bond would yield a sulfilimine.
Reduction to Sulfoxides: Cleavage of the S=N bond would lead to the corresponding sulfoxide.
C–S Bond Cleavage: More drastic reductive conditions can lead to the cleavage of the carbon-sulfur bonds, resulting in complete degradation of the moiety. rsc.orgresearchgate.net
These transformations often require strong reducing agents and are generally considered degradation pathways rather than synthetic routes. rsc.orgresearchgate.net
Thermal and Photochemical Decomposition Pathways and Products
The stability of sulfoximines can be compromised under thermal or photochemical stress, leading to decomposition or rearrangement.
Thermal Pathways: While sulfoximines are generally thermally stable, related sulfur-imino compounds can undergo decomposition. For example, the thermolysis of S-aryl sulfinimines (which lack the S=O double bond) can proceed via a Cope elimination to generate sulfenic acids, which then lead to other sulfur-containing products. researchgate.net The thermal degradation of other organosulfur compounds, such as sulforaphane, has been studied and shown to produce a variety of smaller sulfur-containing molecules. nih.gov
Photochemical Pathways: Exposure to light, particularly UV radiation, can induce reactions in sulfoximine derivatives.
Ring Expansion: As mentioned previously, cyclic N-sulfenyl sulfoximines can undergo a visible light-mediated ring expansion reaction. chinesechemsoc.org This pathway involves the formation of a sulfur ylide intermediate, which then rearranges.
Rearrangements: In other systems, photochemical transformations can involve the migration of substituent groups. For example, the irradiation of certain 2-arylamino-1-phenoxy-9,10-anthraquinones leads to a Smiles rearrangement, where a phenyl group migrates to a nitrogen atom. researchgate.net While not a sulfoximine, this illustrates the types of rearrangements that can be photochemically induced in complex molecules.
The specific products of decomposition for Tert-butyl(imino)methyl-lambda6-sulfanone would depend on the exact conditions, but likely pathways would involve cleavage of the S-N, S-O, or S-C bonds.
Reactivity with Organometallic Species and Complex Formation
Organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), are powerful nucleophiles and strong bases that can react with sulfoximines at several sites. researchgate.net
Deprotonation: The most common reaction with free (NH) sulfoximines is the deprotonation of the acidic N-H proton by the organometallic species, which acts as a base. Similarly, the protons on the carbon alpha to the sulfur can be removed by a strong base like n-butyllithium to form a nucleophilic carbanion. whiterose.ac.ukyork.ac.uk This lithiated intermediate can then be trapped with various electrophiles.
Nucleophilic Attack: In N-protected sulfoximines that lack an acidic proton, the organometallic reagent can act as a nucleophile. Attack could potentially occur at the electrophilic sulfur center. For example, the reaction of Grignard reagents with related sulfonimidates results in the opening of a cyclic auxiliary and formation of the sulfoximine. nih.gov
The formation of complexes between the sulfoximine and the metal of the organometallic reagent (e.g., lithium or magnesium) is an integral part of these reactions, often directing the stereochemical outcome of subsequent steps.
Reactions as a Ligand in Coordination Chemistry
The sulfoximine functional group possesses both nitrogen and oxygen atoms with lone pairs of electrons, making it an excellent candidate to act as a ligand in coordination chemistry. chemrxiv.orgyoutube.com Sulfoximines have been widely used as chiral ligands in asymmetric catalysis. acs.orgnih.gov
Coordination Modes: The sulfoximine can coordinate to a metal center in a monodentate fashion through either the oxygen or the nitrogen atom. It can also act as a bidentate ligand if other coordinating groups are present in the molecule. The nitrogen atom's basicity is sufficient to allow for metal ion coordination. chemrxiv.org
Metal Complexes: Sulfoximines are known to form stable complexes with various transition metals, including rhodium, iridium, and copper. organic-chemistry.orgnih.govnih.gov These complexes are often key intermediates in catalytic reactions, such as the C-H activation and annulation reactions used to synthesize complex heterocyclic systems. nih.gov
The ability of this compound to act as a ligand is a key feature of its chemistry, enabling its use in catalysis and the formation of novel organometallic complexes.
Mechanistic and Kinetic Investigations of Tert Butyl Imino Methyl Lambda6 Sulfanone Transformations
Reaction Kinetics and Rate Law Determination
The study of reaction kinetics is fundamental to understanding the mechanism of a chemical transformation. For tert-butyl(imino)methyl-lambda6-sulfanone, this would involve monitoring the concentration of the reactant and products over time under various conditions. Techniques such as spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC) would be employed to track the reaction progress.
The data obtained from these experiments would then be used to determine the rate law of the reaction, which expresses the relationship between the rate of the reaction and the concentration of the reactants. The rate law provides crucial insights into the number of molecules participating in the rate-determining step of the reaction. For a hypothetical reaction involving this compound and a reagent 'A', the rate law might take the form:
Rate = k[this compound]^x[A]^y
where 'k' is the rate constant, and 'x' and 'y' are the orders of the reaction with respect to each reactant.
Table 1: Hypothetical Kinetic Data for a Transformation of this compound
| Experiment | Initial [this compound] (M) | Initial [A] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |
This data is illustrative and not based on experimental results.
Isotopic Labeling Studies for Atom Tracking and Mechanistic Insight
Isotopic labeling is a powerful technique to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom in this compound with one of its heavier isotopes (e.g., replacing ¹⁴N with ¹⁵N, or a specific ¹H with ²H), researchers can track the position of the labeled atom in the products. This information is invaluable for elucidating reaction mechanisms, particularly in identifying bond-breaking and bond-forming steps. For instance, labeling the imino nitrogen could confirm whether it is retained or lost during a transformation.
Transition State Analysis and Energy Profile Mapping
Computational chemistry plays a vital role in understanding reaction mechanisms. Quantum mechanical calculations can be used to model the potential energy surface of a reaction involving this compound. This allows for the identification and characterization of transition states, which are the high-energy structures that connect reactants and products.
By mapping the entire reaction pathway, an energy profile can be constructed. This profile illustrates the energy changes that occur as the reaction progresses and provides the activation energy (Ea), which is the minimum energy required for the reaction to occur. This theoretical data can then be correlated with experimental kinetic data.
Identification and Characterization of Reaction Intermediates
Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. Their identification provides direct evidence for a proposed reaction mechanism. While often highly reactive and present in low concentrations, intermediates in the transformations of this compound could potentially be detected and characterized using various techniques. These include spectroscopic methods like NMR and IR spectroscopy, sometimes at low temperatures to increase the lifetime of the intermediate. Trapping experiments, where a reagent is added to react specifically with the intermediate to form a stable, characterizable product, are also a common strategy. The existence of intermediates is a key aspect in understanding multi-step reaction mechanisms.
Substituent Effects on Reactivity and Selectivity
Systematically varying substituents on a reacting molecule is a classic method for probing reaction mechanisms. In the case of this compound, modifications could be made to the tert-butyl group or by replacing the methyl group with other alkyl or aryl groups. The electronic and steric effects of these substituents would then be correlated with the reaction rate and selectivity. For example, electron-withdrawing groups could enhance the reactivity towards nucleophiles at a specific site, while bulky substituents could hinder the approach of a reagent, affecting the stereoselectivity of the reaction. A Hammett analysis, which relates reaction rates to the electronic properties of substituents, could provide quantitative information about the charge distribution in the transition state.
Computational and Theoretical Studies on Tert Butyl Imino Methyl Lambda6 Sulfanone
Electronic Structure and Bonding Analysis (e.g., Orbital Interactions, Charge Distribution)
Theoretical studies on the electronic structure of sulfoximines have challenged the simplistic representation of the sulfur-nitrogen bond as a formal double bond. researchgate.net Ab initio molecular orbital and density functional theory (DFT) calculations on sulfoximine (B86345) scaffolds indicate that the S-N bond is more accurately described as a single bond with significant ionic character. researchgate.net This suggests a charge separation between a positively charged sulfur atom and a negatively charged nitrogen atom.
The molecular orbitals of Tert-butyl(imino)methyl-lambda6-sulfanone would be complex, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) playing crucial roles in its reactivity. The HOMO is likely to be localized on the nitrogen or oxygen atoms, reflecting their high electron density, while the LUMO may be centered on the sulfur atom, indicating its electrophilic character.
A hypothetical charge distribution and key bond characteristics are summarized in the table below, based on general principles of sulfoximine chemistry.
| Atom/Bond | Predicted Characteristic | Basis of Prediction |
| Sulfur (S) | Positive partial charge | Electronegativity of neighboring O and N atoms |
| Nitrogen (N) | Negative partial charge | High electronegativity and ionic nature of the S-N bond |
| Oxygen (O) | Negative partial charge | High electronegativity |
| S-N Bond | Polar single bond | Theoretical studies on sulfoximines researchgate.net |
| S-O Bond | Polar double bond | Conventional representation and electronegativity difference |
| S-C Bonds | Polar single bonds | Electronegativity difference between S and C |
Conformational Analysis and Energy Minima Identification
Computational methods can be employed to identify the various stable conformers (energy minima) and the transition states that separate them. By systematically rotating the bonds and calculating the corresponding energies, a potential energy surface can be mapped out. For this compound, the rotation of the tert-butyl group, the methyl group, and the imino group around the sulfur atom would be of primary interest.
Studies on analogous bulky disulfides have shown that increased substituent bulk can drive the molecule towards specific dihedral angles to alleviate steric strain. ku.dk A similar effect would be expected for this compound, where the tert-butyl group's steric demands would likely dictate the preferred orientation of the other substituents.
The expected key rotational barriers and their qualitative impact are outlined below.
| Rotational Bond | Expected Barrier Height | Primary Influencing Factor |
| S-C(tert-butyl) | High | Significant steric hindrance from the tert-butyl group |
| S-C(methyl) | Moderate | Steric interactions with other substituents |
| S-N(imino) | Moderate | Potential for electronic effects and steric interactions |
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Methods like time-dependent density functional theory (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions. nih.gov
Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in assigning the observed spectral bands to specific molecular motions, such as stretching and bending of the S=O, S=N, and C-S bonds. For sulfoximines, characteristic vibrational modes associated with the sulfoximidoyl group would be of particular interest.
Nuclear magnetic resonance (NMR) chemical shifts and coupling constants can also be predicted with a high degree of accuracy using quantum chemical methods. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei, providing a powerful tool for structural elucidation.
The table below summarizes the types of spectroscopic data that can be predicted and their relevance.
| Spectroscopic Technique | Predicted Parameters | Relevance |
| UV-Vis | Electronic transition energies, oscillator strengths | Understanding electronic structure and chromophores |
| Infrared (IR) / Raman | Vibrational frequencies, intensities | Identifying functional groups and confirming molecular structure |
| NMR | Chemical shifts, coupling constants | Detailed structural analysis and conformational information |
Density Functional Theory (DFT) Applications for Molecular Properties and Reactivity
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular properties and reactivity. mdpi.com DFT calculations can provide valuable information on the geometry, electronic structure, and thermodynamic properties of this compound.
Reactivity descriptors derived from DFT, such as the energies of the HOMO and LUMO, the HOMO-LUMO gap, electronegativity, and chemical hardness, can be used to predict the molecule's reactivity towards nucleophiles and electrophiles. nih.gov The molecular electrostatic potential (MEP) map, which illustrates the charge distribution on the molecular surface, can identify regions susceptible to electrophilic and nucleophilic attack.
DFT can also be used to study the thermodynamics of reactions involving this compound, such as its synthesis or degradation. By calculating the energies of reactants, products, and transition states, reaction enthalpies and activation energies can be determined.
Key molecular properties obtainable from DFT are listed in the following table.
| Property | Description | Application |
| Optimized Geometry | The lowest energy arrangement of atoms | Provides bond lengths, bond angles, and dihedral angles |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals | Predicts reactivity and electronic properties |
| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface | Identifies sites for electrophilic and nucleophilic attack |
| Thermodynamic Properties | Enthalpy, entropy, Gibbs free energy | Predicts reaction spontaneity and equilibrium positions |
Ab Initio Calculations for High-Accuracy Energetics and Geometries
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. chimia.ch These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can provide highly accurate results for molecular energies and geometries, albeit at a higher computational cost compared to DFT.
For a molecule like this compound, high-accuracy ab initio calculations could be used to benchmark the results from more approximate methods like DFT. This is particularly important for properties that are sensitive to electron correlation effects, such as bond dissociation energies and reaction barriers.
By systematically improving the level of theory and the basis set, one can approach the exact solution to the Schrödinger equation, providing a "gold standard" for computational results. These high-accuracy calculations are crucial for obtaining reliable thermochemical data and for understanding subtle electronic effects that may govern the molecule's behavior.
Molecular Dynamics Simulations to Explore Dynamic Behavior
While quantum chemical methods are excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the study of processes such as conformational changes, molecular vibrations, and interactions with other molecules.
For this compound, MD simulations could be used to investigate its conformational dynamics in different solvent environments. This would provide insights into how the molecule explores its potential energy surface at finite temperatures and how intermolecular interactions influence its behavior.
MD simulations can also be used to calculate thermodynamic properties, such as free energies and entropies, which are essential for understanding chemical equilibria and reaction rates in solution. By simulating the molecule's behavior over nanoseconds or longer, a more complete picture of its dynamic nature can be obtained.
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.com By mapping out the potential energy surface for a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. The energies of these species can then be used to determine the reaction pathway and the associated activation energies.
For this compound, computational methods could be used to study the mechanisms of its synthesis, for example, by the oxidation of the corresponding sulfilimine. The role of different reagents and catalysts could be investigated by including them in the computational model.
Furthermore, the reactivity of this compound in various chemical transformations could be explored. For instance, the mechanism of its reactions with nucleophiles or electrophiles could be elucidated, providing a theoretical basis for understanding its chemical behavior and for designing new synthetic applications.
Applications of Tert Butyl Imino Methyl Lambda6 Sulfanone in Synthetic Chemistry and Material Science
Role as a Reagent in Carbon-Carbon Bond Formation
Utilization in Heteroatom Functionalization Reactions
The tert-butyl group is a common aliphatic motif used to introduce steric bulk and conformational rigidity in organic molecules. While not directly involving Tert-butyl(imino)methyl-lambda6-sulfanone, recent research has demonstrated the non-directed catalytic hydroxylation of sterically congested primary C-H bonds within tert-butyl groups. This is achieved using an electron-poor manganese catalyst that activates hydrogen peroxide. This methodology allows for the late-stage functionalization of densely functionalized molecules of pharmaceutical interest, showcasing the potential to use the tert-butyl group as a handle for introducing heteroatoms like oxygen.
Catalytic Activity in Organic Transformations
The catalytic applications of this compound itself have not been specifically reported. However, related studies on metal-N4 catalysts provide insights into potential areas of application. For example, metal–nitrogen-doped carbons (M-N-Cs) and zeolite-encapsulated metal phthalocyanine (B1677752) (MPC) catalysts have been studied for their reactivity in cyclohexane (B81311) oxidation with tert-butyl hydroperoxide (TBHP). These materials, which feature square planar metals bound to four nitrogen atoms, show that iron-containing catalysts are the most reactive. The imino group in this compound could potentially serve as a ligand for metal centers, suggesting a potential, though unexplored, role in catalysis.
Precursor for Advanced Organic Materials (e.g., polymer precursors, supramolecular assemblies)
The potential of this compound as a precursor for advanced organic materials is an area that remains to be explored. The tert-butyl group is often employed to enhance the solubility of compounds in organic solvents and to provide steric protection for functional groups, which can be advantageous in the design of polymers and supramolecular assemblies. The combination of the bulky tert-butyl group and the polar sulfoximine (B86345) moiety could lead to materials with interesting self-assembly properties. However, specific examples of its use as a monomer or building block for such materials are not currently available in the literature.
Application in the Synthesis of Complex Molecules
The application of this compound in the synthesis of complex molecules is not well-documented. However, the tert-butyl group itself is frequently used as a protecting group for hydroxyl groups during complex synthesis due to its steric hindrance, which can prevent unwanted side reactions. Furthermore, the development of methods for the late-stage hydroxylation of tert-butyl groups opens up new strategic possibilities in the synthesis of complex molecular architectures. This suggests that while this compound may not be a common reagent, the functional groups it contains are relevant to the strategic planning of complex molecule synthesis.
Comparative Analysis and Structure Activity Relationships of Iminosulfuranes
Comparison of Reactivity Profiles with Other Lambda-Sulfur(VI) Species
Lambda-sulfur(VI) species are characterized by a central sulfur atom in a high oxidation state, forming bonds that exceed the traditional octet. Iminosulfuranes (specifically sulfoximines, with the general structure R(R')S(O)NH) are the monoaza analogues of sulfones (R(R')SO₂). inter-chem.pl This substitution of an oxygen atom for an imino group introduces significant changes in the molecule's properties and reactivity.
Acidity of N-H and α-C-H Protons: A key difference between NH-sulfoximines and sulfones lies in their acidic protons. Unsubstituted (N-H) sulfoximines are acidic at the nitrogen atom. For instance, S-phenyl-S-methyl-NH-sulfoximine has a pKa of 24.3 in DMSO. researchgate.net This N-H acidity allows for a wide range of N-functionalization reactions. researchgate.net In contrast, sulfones lack this feature and their reactivity is often centered on the acidity of the α-hydrogens (protons on the carbon adjacent to the sulfonyl group).
Table 8.1: Comparison of Acidity in S(VI) Compounds
| Compound Class | Acidic Proton Location | Typical pKa Range (in DMSO) | Key Reactivity |
|---|---|---|---|
| Sulfone (R₂SO₂) | α-Carbon | ~31 (for DMSO) | α-C-H functionalization |
| NH-Sulfoximine (R₂(O)SNH) | Nitrogen | 24-35 researchgate.net | N-H functionalization (alkylation, arylation, acylation) |
| N-Acylsulfoximine (R₂(O)SNTs) | Nitrogen | ~12-14 | Enhanced N-H acidity, directing group chemistry |
Reactivity Towards Nucleophiles and Electrophiles: The nitrogen atom in NH-sulfoximines provides a nucleophilic and basic center, allowing for reactions with various electrophiles. inter-chem.pl Conversely, the sulfur atom is electrophilic. Sulfones are generally less reactive and are considered quite stable, often requiring strong bases to activate their α-protons for subsequent reactions. researchgate.net Sulfoximines can be oxidized to sulfones, for example, by using reagents like m-chloroperbenzoic acid, demonstrating the higher stability of the sulfone group. researchgate.net
Influence of Alkyl and Imino Substituents on the Reactivity of Iminosulfuranes
The reactivity of iminosulfuranes is highly tunable through modification of the substituents on both the sulfur and nitrogen atoms.
S-Alkyl Substituents: The nature of the alkyl groups (R, R') attached to the sulfur atom influences the compound's properties through both steric and electronic effects. Bulky groups like tert-butyl can sterically hinder reactions at the sulfur center or adjacent atoms. Electronically, alkyl groups are weakly electron-donating, which can slightly modulate the acidity of α-protons and the electrophilicity of the sulfur atom. ucalgary.ca For instance, in reactions involving the formation of a carbanion at the α-carbon, the electron-donating nature of alkyl groups can be slightly destabilizing compared to a hydrogen atom, making the corresponding compound less acidic. ucalgary.ca
N-Imino Substituents: The substituent on the imino nitrogen has a profound impact on the molecule's reactivity.
N-H (Unsubstituted): Provides an acidic proton and a nucleophilic nitrogen, serving as a versatile handle for a wide array of functionalization reactions, including alkylations, arylations, and acylations. organic-chemistry.org
N-Alkyl/N-Aryl: These groups remove the N-H acidity but can still participate in reactions. The nitrogen lone pair's basicity and nucleophilicity are influenced by the electronic nature of the substituent.
N-Acyl/N-Sulfonyl: These strongly electron-withdrawing groups dramatically increase the acidity of the N-H proton and make the nitrogen atom significantly less nucleophilic. They often serve as protecting groups or as activating groups for other transformations.
DFT studies have indicated a strong positive mesomeric effect of the sulfoximidoyl group at the nitrogen, which increases the basicity and nucleophilicity of conjugated substituents attached to it. researchgate.net This explains the high reactivity of N-alkynylated sulfoximines in cycloaddition reactions.
Table 8.2: Influence of N-Substituent on Sulfoximine (B86345) Properties
| N-Substituent (R³) in R(R')S(O)NR³ | Effect on N-H Acidity | Effect on N Nucleophilicity | Common Reaction Types |
|---|---|---|---|
| -H | Moderately Acidic (pKa ~24-35 in DMSO) researchgate.net | Nucleophilic | N-Alkylation, N-Arylation, N-Acylation |
| -Alkyl (e.g., -CH₃) | N/A | Basic/Nucleophilic | Ligand formation, reactions at α-carbon |
| -Aryl (e.g., -Ph) | N/A | Less Nucleophilic | Cross-coupling reactions |
| -Tosyl (-SO₂Ar) | Strongly Acidic (pKa ~12-14 in DMSO) | Very Low | Directed C-H activation, protection |
Steric and Electronic Effects in Tert-butyl(imino)methyl-lambda6-sulfanone Analogs
In this compound, the tert-butyl group is a dominant feature, exerting significant steric and electronic effects.
Steric Effects: The bulky tert-butyl group provides considerable steric hindrance around the sulfur center. researchgate.net This can be advantageous in asymmetric synthesis, where it can direct the approach of reagents to the less hindered face of the molecule. nih.govresearchgate.net For example, in nucleophilic additions to N-tert-butanesulfinyl imines (closely related precursors), the tert-butyl group is proposed to occupy an equatorial position in the transition state to minimize steric strain, thereby controlling the stereochemical outcome of the reaction. nih.govresearchgate.net This steric shielding can also protect the sulfur atom from unwanted side reactions. harvard.edu However, this same bulk can also impede desired reactions, sometimes requiring more forcing conditions or specific catalysts to overcome the steric barrier. researchgate.net
Table 8.3: Predicted Effects of S-Alkyl Group Variation in (Alkyl)(imino)methyl-lambda6-sulfanone
| S-Alkyl Group | Dominant Effect | Predicted Impact on Reactivity |
|---|---|---|
| Methyl (-CH₃) | Electronic (Weakly Donating) | Baseline reactivity, less sterically hindered. |
| Isopropyl (-CH(CH₃)₂) | Mixed Steric/Electronic | Increased steric hindrance compared to methyl, slightly more electron-donating. |
| Tert-butyl (-C(CH₃)₃) | Steric | Significant steric hindrance directing stereochemistry or impeding reactions. nih.govresearchgate.net Weakly electron-donating via induction. |
General Principles of Reactivity Governing Hypervalent Sulfur Imines
The reactivity of hypervalent sulfur imines, such as sulfoximines, is diverse and governed by several key principles. The unique structure, featuring a stereogenic sulfur center, a polar S=O bond, and a tunable S=N bond, allows for a wide range of transformations. inter-chem.pl
N-H Functionalization: For NH-sulfoximines, the acidity of the N-H proton is a central feature. Deprotonation generates a potent nitrogen nucleophile that readily engages in C-N bond-forming reactions with various electrophiles, including alkyl halides, aryl halides (via cross-coupling), and acylating agents. researchgate.net
C-H Functionalization: The electron-withdrawing sulfoximidoyl group acidifies the protons on adjacent carbon atoms (α-protons). This allows for deprotonation with strong bases to form α-sulfonyl carbanions. These carbanions are versatile nucleophiles that can react with a range of electrophiles, enabling the construction of new C-C bonds.
Directed C-H Activation: When the imino nitrogen is substituted with a suitable directing group (e.g., a pyridine (B92270) or acyl group), the sulfoximine moiety can direct transition-metal catalysts to functionalize otherwise inert C-H bonds, typically at the ortho-position of an S-aryl group. This has become a powerful strategy for synthesizing complex cyclic sulfoximines. nih.gov
Asymmetric Synthesis: The sulfur atom in a sulfoximine with three different substituents (R, R', and =O) is a stereocenter that is configurationally stable. inter-chem.pl This chirality can be exploited by using enantiopure sulfoximines as chiral auxiliaries or chiral ligands in asymmetric catalysis to control the stereochemistry of new stereocenters formed during a reaction. researchgate.net
Cycloaddition Reactions: The imine and sulfoximidoyl groups can influence the reactivity of other functional groups within the molecule. For example, N-alkynylated sulfoximines are highly activated towards cycloaddition reactions, reacting with ketenes in [2+2] cycloadditions without the need for a catalyst.
Future Research Directions and Emerging Challenges in Tert Butyl Imino Methyl Lambda6 Sulfanone Chemistry
Exploration of Unconventional Reactivity Modes
The future study of Tert-butyl(imino)methyl-lambda6-sulfanone is poised to uncover novel chemical behaviors beyond its established reactions. The sulfur center, with its hypervalent nature and multiple accessible oxidation states, is a key target for investigating unconventional transformations. Research efforts could be directed toward its behavior under photolytic or electrochemical conditions, potentially leading to radical-mediated reactions or unique bond-forming capabilities. The interplay between the imino, methyl, and tert-butyl groups offers a platform to modulate the electronic properties of the sulfur center, which could be exploited to trigger new reaction pathways.
Key areas for future investigation include:
Single-Electron Transfer (SET) Processes: Investigating the capacity of the sulfoximine (B86345) moiety to participate in SET pathways, which could open new avenues for C-H functionalization or cross-coupling reactions.
Frustrated Lewis Pair (FLP) Chemistry: Exploring the potential of the N-H proton and the sulfoximine oxygen to act as a masked FLP, enabling the activation of small molecules like H₂, CO₂, or olefins.
Photoredox Catalysis: Examining the compound's potential as a ligand or pro-catalyst in photoredox cycles, where its redox properties could be harnessed to facilitate challenging organic transformations.
Development of Greener Synthetic Routes and Methodologies
A significant challenge in contemporary chemistry is the development of environmentally benign synthetic methods. Future research on this compound will likely prioritize the creation of greener synthetic protocols that improve efficiency and minimize waste. Traditional syntheses of related sulfoximines often involve stoichiometric oxidants and harsh reaction conditions. The development of catalytic, atom-economical approaches is a critical goal. mdpi.commdpi.com
The focus will be on methodologies that incorporate principles of green chemistry, such as the use of renewable starting materials, safer solvents, and catalytic processes that reduce energy consumption. mdpi.com
| Synthetic Strategy | Traditional Approach | Potential Greener Approach | Key Advantages of Greener Route |
| Oxidation Step | Stoichiometric oxidants (e.g., KMnO₄, m-CPBA) | Catalytic oxidation using O₂ or H₂O₂ with a transition metal catalyst | Higher atom economy, reduced hazardous waste, milder conditions. |
| Imination Step | Use of hydrazoic acid or sodium azide (B81097) | Direct catalytic amination using ammonia (B1221849) or protected amines | Avoidance of explosive azide reagents, direct use of simple nitrogen sources. |
| Solvent System | Chlorinated solvents (e.g., DCM, Chloroform) | Bio-based solvents (e.g., 2-MeTHF) or solvent-free conditions | Reduced environmental impact, improved process safety. |
Design of Novel Catalytic Systems Utilizing Iminosulfurane Derivatives
The unique stereoelectronic properties of the sulfoximine group make this compound and its derivatives attractive candidates for use in catalysis. researchgate.net The nitrogen and oxygen atoms can act as coordination sites, allowing these molecules to serve as ligands for transition metals. A major research direction involves designing chiral versions of these ligands for asymmetric catalysis, where the stereocenter at the sulfur atom can induce enantioselectivity in reactions.
Furthermore, the development of heterogeneous catalysts, where the iminosulfurane moiety is immobilized on a solid support, offers advantages in catalyst recovery and recycling, aligning with goals of sustainable chemistry. nih.govrsc.org Such systems could find applications in a wide array of organic transformations, from cross-coupling reactions to oxidation and reduction processes.
Advanced Spectroscopic Probes for Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and discovering new ones. A significant challenge lies in the real-time detection of transient intermediates. Future research will increasingly rely on advanced spectroscopic techniques to probe these reaction pathways. researchgate.netbris.ac.uk
Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and specialized nuclear magnetic resonance (NMR) experiments can provide invaluable data on the structural evolution of reactants, intermediates, and products as a reaction proceeds. researchgate.netnih.gov X-ray photoelectron spectroscopy (XPS) could also offer insights into the electronic structure of the sulfur center at various stages of a catalytic cycle. mpg.de The application of these methods will be crucial for validating theoretical models and providing a clear picture of the underlying chemical processes.
| Spectroscopic Technique | Information Provided | Application in Mechanistic Studies |
| In-situ FT-IR/Raman | Vibrational modes of functional groups. researchgate.net | Real-time tracking of bond formation/cleavage (e.g., S=N, S=O bonds). |
| Operando X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of the sulfur atom. researchgate.net | Elucidating the role of the sulfur center in catalytic cycles. |
| 33S NMR Spectroscopy | Direct observation of the sulfur nucleus. researchgate.net | Characterizing sulfur-containing intermediates and products. |
| Stopped-Flow Kinetics | Rapid reaction rates and detection of short-lived species. | Measuring the kinetics of fast reaction steps to build a mechanistic model. |
Integration into Supramolecular Architectures and Nanomaterials
The hydrogen-bonding capability of the N-H group and the polar S=O bond in this compound make it a promising building block for supramolecular chemistry. researchgate.net Future work could explore its self-assembly into well-defined architectures like chains, sheets, or cages through non-covalent interactions. These assemblies could have applications in materials science, for example, as frameworks for guest encapsulation or as components of functional soft materials.
Integrating this compound or its derivatives into nanomaterials is another emerging frontier. Covalently attaching the iminosulfurane to nanoparticles or polymers could create hybrid materials with novel catalytic, electronic, or sensing properties. The sulfur moiety could act as a coordination site for metal nanoparticles or as a functional group to tune the surface properties of a material.
Challenges in the Theoretical Prediction of Complex Sulfur Chemistry
Computational chemistry is a powerful tool for predicting reactivity and understanding reaction mechanisms. However, the theoretical modeling of sulfur compounds, particularly hypervalent species like this compound, presents significant challenges. rsc.org Accurately describing the electronic structure, bonding, and energetics of sulfur requires high-level computational methods that can account for the potential involvement of d-orbitals and the large number of electrons. mdpi.com
Key theoretical challenges include:
Predicting Redox Potentials: Accurately calculating the redox potentials is difficult but crucial for understanding the compound's role in electrochemical and photoredox reactions. nih.gov
Modeling Reaction Pathways: The complex potential energy surfaces of sulfur-mediated reactions can make it difficult to locate all relevant transition states and intermediates. researchgate.net
Solvent Effects: Properly modeling the influence of the solvent on reaction outcomes is critical, as many sulfur reactions are highly sensitive to the reaction medium.
Overcoming these challenges will require the development of more sophisticated theoretical models and closer collaboration between computational and experimental chemists.
Opportunities for Further Exploration of Stereochemistry
The sulfur atom in this compound is a stereogenic center, meaning the molecule is chiral. This intrinsic chirality has been underexplored. A significant opportunity lies in the development of methods for the enantioselective synthesis of this and related sulfoximines. Access to enantiopure forms of these compounds would be a major breakthrough, enabling their use as chiral ligands in asymmetric catalysis, as chiral auxiliaries in organic synthesis, or as probes for studying stereospecific interactions in biological systems. Research in this area would focus on asymmetric oxidation or imination reactions to establish the sulfur stereocenter with high enantiomeric excess.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl(imino)methyl-lambda6-sulfanone, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions, leveraging tert-butyl groups for steric stabilization. For example, tert-butyl-protected intermediates (e.g., tert-butyl piperidine derivatives) can undergo sulfonimidoyl transfer reactions under anhydrous conditions . Optimization includes:
- Temperature control (e.g., −78°C for lithiation steps, room temperature for coupling).
- Catalysts: Use Pd-mediated cross-coupling for stereochemical precision .
- Yield improvement: Monitor reaction progress via TLC or HPLC, and employ column chromatography for purification .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR spectroscopy : Analyze H and C spectra to confirm tert-butyl and sulfonimidoyl moieties. N NMR can resolve imino group tautomerism .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., theoretical 262.37 g/mol) .
- X-ray crystallography : For unambiguous structural confirmation, particularly to resolve stereochemical ambiguities .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : The compound is moisture- and oxygen-sensitive. Best practices include:
- Storage: Inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation .
- Handling: Use gloveboxes for air-sensitive steps. Pre-purify solvents (e.g., THF via sodium/benzophenone distillation) to avoid side reactions .
Advanced Research Questions
Q. How can computational chemistry methods aid in understanding the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity (e.g., nucleophilic imino groups).
- Molecular dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to guide reaction solvent selection .
- Charge distribution analysis : Identify electrophilic centers for targeted functionalization .
Q. What strategies are effective in resolving contradictory literature reports about the reactivity of sulfonimidoyl-containing compounds like this compound?
- Methodological Answer :
- Controlled replication : Reproduce conflicting studies with standardized conditions (e.g., fixed temperature, solvent ratios) .
- Isotopic labeling : Use S or N isotopes to trace reaction pathways and identify intermediates .
- Kinetic profiling : Compare activation energies under varying pH or catalysts to isolate rate-determining steps .
Q. How to design experiments to investigate the compound's potential as a chiral auxiliary or catalyst?
- Methodological Answer :
- Stereoselective synthesis : Prepare enantiomerically pure analogs via chiral ligands (e.g., BINOL derivatives) and monitor enantiomeric excess (ee) via chiral HPLC .
- Mechanistic probes : Use kinetic resolution experiments to assess enantioselectivity in model reactions (e.g., asymmetric epoxidation) .
- Catalytic cycle analysis : Employ stopped-flow NMR or EPR spectroscopy to detect radical intermediates in redox-active pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Standardized protocols : Adopt IUPAC-recommended NMR referencing (e.g., TMS in CDCl) to minimize solvent or instrument biases .
- Collaborative validation : Cross-validate data with independent labs using identical samples .
- Crystallographic correlation : Compare experimental NMR shifts with X-ray-derived structural models to resolve tautomeric ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
